Z-Leu-gly-ome

概要

説明

Synthesis Analysis

The synthesis of peptides like Z-Leu-Gly-Ome can be achieved through a process called self-assembly peptide-based hydrogels . This process is popular in biomedical applications due to its controllability and biocompatibility properties . The strategies for preparing these hydrogels can be divided into three categories based on the modification site of the dipeptide: COOH-terminal and N-terminal modified dipeptide, C-terminal modified dipeptide, and uncapped dipeptide .

Molecular Structure Analysis

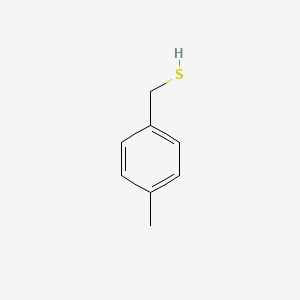

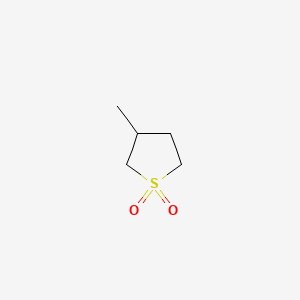

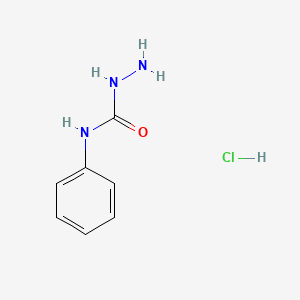

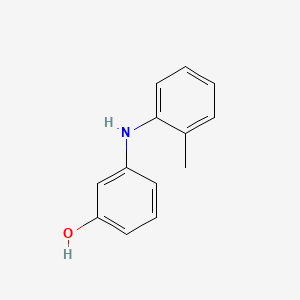

Z-Leu-Gly-Ome has a molecular formula of C17H24N2O5 . It contains a total of 48 bonds, including 24 non-H bonds, 9 multiple bonds, 10 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .

Chemical Reactions Analysis

The chemical reactions of Z-Leu-Gly-Ome involve various supramolecular non-covalent interactions to build several secondary structures .

Physical And Chemical Properties Analysis

Z-Leu-Gly-Ome has a molecular weight of 336.38300 and a density of 1.146g/cm3 . Its boiling point is 516.4ºC at 760 mmHg .

科学的研究の応用

Pest Repellent Activities

Z-Leu-gly-ome and its related peptides have demonstrated effectiveness as repellents. For instance, Z-Val-Leu-OMe showed potent repellent activity against both Aedes aegypti (mosquito) and Blattella germanica (cockroach) (Okada et al., 1984).

Memory and Amnesia

The peptide Z-Pro-Leu-Gly-NH2 attenuated puromycin-induced amnesia in mice when administered before training. This suggests a role for such peptides in influencing memory processes rather than generalized arousal mechanisms (Flexner et al., 1978).

Spectroscopic Structure Analysis

Z-Gly-Leu-Leu-OMe and similar peptides have been used in spectroscopic structure analysis. Solvent effects were found more useful than shift reagents to improve the spectroscopic structure analysis of peptides (Kricheldorf & Hull, 1980).

Apoptosis Induction

Leucyl-leucine methyl ester (Leu-Leu-OMe), a compound related to Z-Leu-gly-ome, has been found to induce apoptosis in cells with cytolytic potential. This process is dependent on the generation of metabolites with membranolytic properties (Thiele & Lipsky, 1992).

Carboxypeptidase Activity

Gly-X carboxypeptidase, which releases C-terminal residues from N-blocked peptides, shows activity with substrates like Z-Gly + Leu. This enzyme plays a significant role in protein metabolism (Suárez‐Rendueles & Bordallo, 2004).

Protein Z Characterization

Protein Z, a component in human plasma with an unknown physiological function, was found to contain the sequence Ala-Gly-Ser-Tyr-Leu-Leu. Understanding this protein's structure can provide insights into blood coagulation and related processes (Broze & Miletich, 1984).

Safety And Hazards

When handling Z-Leu-Gly-Ome, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

The growing applications of peptide-based therapeutics require the development of efficient protocols from the perspective of an industrial scale-up . The self-assembly of small peptides through the ‘bottom-up approach’ to form various interesting micro to nano-level structures has exciting applications in nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .

特性

IUPAC Name |

methyl 2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-12(2)9-14(16(21)18-10-15(20)23-3)19-17(22)24-11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,18,21)(H,19,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNLCCIXRQPNFH-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Leu-gly-ome | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。